(2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one
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Overview
Description
(2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one is a chiral compound that features an oxazinan ring and a phenyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one typically involves the following steps:
Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through a cyclization reaction involving an appropriate amino alcohol and a carbonyl compound under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzene and a suitable acyl chloride.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinan-2-yl-phenylpropan-1-one derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Oxazinan-2-yl-phenylpropan-1-one derivatives.
Reduction: (2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-ol.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: As a chiral building block for the synthesis of pharmaceuticals.
Organic Synthesis: As an intermediate in the preparation of complex organic molecules.
Biological Studies: Investigating its biological activity and potential therapeutic effects.
Industrial Applications: As a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazinan ring and phenyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(oxazinan-2-yl)-2-phenylpropan-1-one: The enantiomer of the compound, which may have different biological activity.
1-(oxazinan-2-yl)-2-phenylpropan-1-one: The racemic mixture of the compound.
1-(morpholin-2-yl)-2-phenylpropan-1-one: A similar compound with a morpholine ring instead of an oxazinan ring.
Uniqueness
(2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer and other similar compounds.
Properties
IUPAC Name |
(2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11(12-7-3-2-4-8-12)13(15)14-9-5-6-10-16-14/h2-4,7-8,11H,5-6,9-10H2,1H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INEZNBDLBBQSFU-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2CCCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)C(=O)N2CCCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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